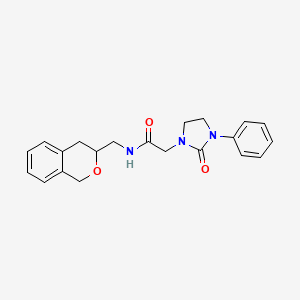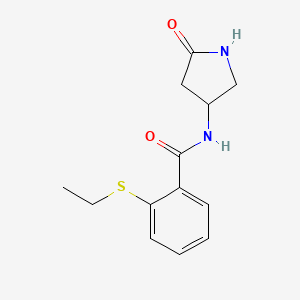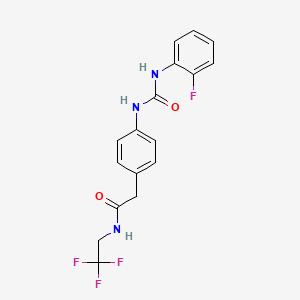![molecular formula C13H16O4 B2722227 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid CAS No. 1909308-82-2](/img/structure/B2722227.png)
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid” is a chemical compound with the CAS Number: 1909308-82-2 . It has a molecular weight of 236.27 . The compound is a derivative of benzoic acid, where a tert-butoxycarbonyl (BOC) group is attached .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoic acid core, a tert-butoxy group, and a carbonyl group . The InChI code for this compound is 1S/C13H16O4/c1-8-5-9 (11 (14)15)7-10 (6-8)12 (16)17-13 (2,3)4/h5-7H,1-4H3, (H,14,15) .Chemical Reactions Analysis
The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Bismuth-Based Cyclic Synthesis : 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a derivative of the target compound, can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
- Electrochemical Synthesis : Electrochemical methods can synthesize certain benzoxazole derivatives, like 2-arylbenzoxazoles, using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone, which is related to the target compound (Salehzadeh, Nematollahi & Hesari, 2013).
Antioxidant Activity
- Antioxidant Synthesis : The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, related to the target compound, demonstrates significant antioxidant activity (Shakir, Ariffin & Abdulla, 2014).
Pharmacological Applications
- Inhibitory Properties : Synthesis of tert-butyl esters of 3-(dihydroxybenzoyloxy)methyl- and 3-(diacetoxybenzoyloxy)methyl-7α-chlorocephalosporanic acid sulfones, related to the target compound, exhibit elastase-inhibiting properties (Grigan et al., 2000).
Chemical Reactivity and Stability
- Reactivity with Alcohols : The decomposition of peroxybenzoic acid, related to the target compound, in alcohols like tert-butyl alcohol, showcases the reactivity and stability of these compounds in different solvents (TokumaruKatsumi, SimamuraOsamu & FukuyamaMasaru, 1962).
Mechanistic Studies
Mechanism in Organic Synthesis : Aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction in the presence of carbon dioxide demonstrates a mechanistic approach in organic synthesis (Katayama, Senboku & Hara, 2016).
Steric Effects in Chemical Reactions : Steric effects and steric inhibition of resonance in tert‐Butylbenzoic acids, which are structurally related to the target compound, show how steric factors influence chemical reactions and ionization (Kulhanek et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-5-9(11(14)15)7-10(6-8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTACSGWVINDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)
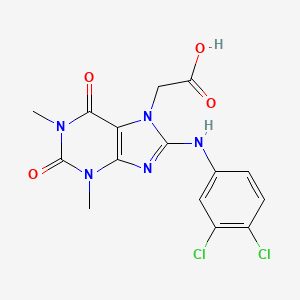
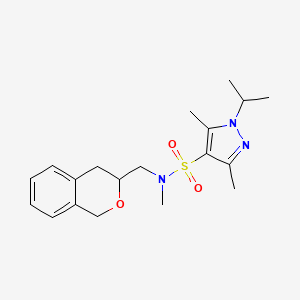
![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)
![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)
